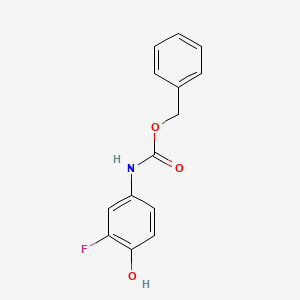![molecular formula C12H18F2O2Si B8033779 4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol](/img/structure/B8033779.png)
4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a difluorophenol moiety. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol typically involves the protection of the hydroxyl group of 2,3-difluorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The difluoro groups can be reduced to form mono-fluorinated or non-fluorinated phenols.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF is commonly used to remove the TBDMS group.
Major Products
Oxidation: Quinones.
Reduction: Mono-fluorinated or non-fluorinated phenols.
Substitution: 2,3-difluorophenol.
Scientific Research Applications
4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol is used in various scientific research applications, including:
Chemistry: As a protected phenol in multi-step organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: In the synthesis of bioactive molecules where selective deprotection is required.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol primarily involves the protection and deprotection of the phenolic hydroxyl group. The TBDMS group provides steric hindrance, preventing reactions at the hydroxyl site until it is selectively removed under specific conditions. This allows for controlled and sequential chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar in structure but with an aldehyde group instead of difluoro groups.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS-protected hydroxyl group attached to an acetaldehyde moiety.
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol is unique due to the presence of both the TBDMS protecting group and the difluoro substituents on the phenol ring. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2O2Si/c1-12(2,3)17(4,5)16-9-7-6-8(15)10(13)11(9)14/h6-7,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFNWPATVNCMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B8033696.png)



![4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol](/img/structure/B8033745.png)





![(1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol](/img/structure/B8033801.png)

![4-Bromo-4'-[di(p-tolyl)amino]stilbene](/img/structure/B8033809.png)

